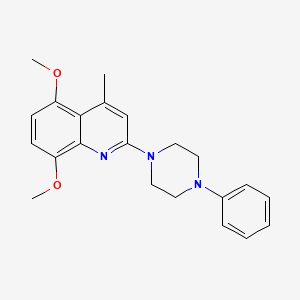![molecular formula C14H18FNO4S B5985815 N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine, also known as CP-465,022, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic transmission and plasticity. CP-465,022 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression.
作用机制
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. mGluR1 is involved in the regulation of synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. This compound binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR1. This results in a decrease in synaptic transmission and plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce pain-related behaviors in models of chronic pain. It has also been shown to reduce anxiety-like behaviors in models of anxiety, and to have antidepressant-like effects in models of depression. This compound has also been shown to reduce the reinforcing effects of cocaine in animal models of addiction.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is its selectivity for mGluR1, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine. One area of interest is the development of more potent and selective mGluR1 antagonists, which may have greater therapeutic potential. Another area of interest is the investigation of the role of mGluR1 in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Finally, the development of more effective methods for administering this compound may also be an area of future research.
合成方法
The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with cyclohexylamine and trifluoroacetic anhydride to form the corresponding N-cyclohexyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The Boc group is then removed using hydrochloric acid, and the resulting amino acid is reacted with 4-fluorobenzenesulfonyl chloride to obtain this compound.
科学研究应用
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of chronic pain, anxiety, and depression. This compound has also been investigated as a potential treatment for cocaine addiction, as mGluR1 has been implicated in the reinforcing effects of cocaine.
属性
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSIWCWZDESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5985761.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)


![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
